2-chloro-N-cyclopentylpropanamide
Overview
Description
2-chloro-N-cyclopentylpropanamide is an organic compound with the molecular formula C8H14ClNO. It is a solid at room temperature and has a molecular weight of 175.66 g/mol . This compound is used in various chemical and pharmaceutical applications due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-cyclopentylpropanamide typically involves the reaction of cyclopentylamine with 2-chloropropanoyl chloride. The reaction is carried out in an inert solvent such as dichloromethane, under anhydrous conditions to prevent hydrolysis of the acyl chloride. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance the efficiency and yield of the reaction. The use of catalysts and optimized reaction conditions can further improve the production process .
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-cyclopentylpropanamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines or thiols.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed
Substitution: N-cyclopentylpropanamide derivatives.
Reduction: 2-chloro-N-cyclopentylpropanol.
Oxidation: 2-chloro-N-cyclopentylpropanoic acid.
Scientific Research Applications
2-chloro-N-cyclopentylpropanamide is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme inhibition and protein-ligand interactions.
Medicine: Potential use in the development of pharmaceuticals due to its bioactive properties.
Industry: Used in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-chloro-N-cyclopentylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of these targets, affecting various biochemical pathways. The exact mechanism depends on the specific application and target molecule .
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-cyclohexylpropanamide
- 2-chloro-N-cyclobutylpropanamide
- 2-chloro-N-cyclopropylpropanamide
Uniqueness
2-chloro-N-cyclopentylpropanamide is unique due to its specific cyclopentyl group, which imparts distinct steric and electronic properties compared to its analogs.
Properties
IUPAC Name |
2-chloro-N-cyclopentylpropanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14ClNO/c1-6(9)8(11)10-7-4-2-3-5-7/h6-7H,2-5H2,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVDWCPUGVCYCNP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1CCCC1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90403985 | |
Record name | 2-chloro-N-cyclopentylpropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90403985 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
565180-19-0 | |
Record name | 2-chloro-N-cyclopentylpropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90403985 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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